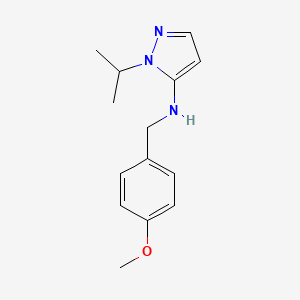

N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

N-(4-Methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a substituted benzyl group (4-methoxybenzyl) and an isopropyl (propan-2-yl) moiety at the pyrazole ring’s 1-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and material science applications. The 4-methoxybenzyl group enhances lipophilicity and may influence binding interactions in biological systems, while the isopropyl substituent contributes to steric effects and conformational stability .

Synthetic routes for analogous pyrazol-5-amine derivatives often involve reductive amination or coupling reactions. For example, a solvent-free condensation/reduction sequence was reported for a structurally related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, achieving good yields (). Such methodologies highlight the feasibility of tailoring substituents for specific applications.

Properties

CAS No. |

1856052-65-7 |

|---|---|

Molecular Formula |

C14H19N3O |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3O/c1-11(2)17-14(8-9-16-17)15-10-12-4-6-13(18-3)7-5-12/h4-9,11,15H,10H2,1-3H3 |

InChI Key |

IEAQDIMOOZLCKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)NCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Introduction of the isopropyl group: This can be done through the alkylation of the pyrazole ring with isopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The methoxybenzyl and pyrazole moieties are susceptible to oxidation under controlled conditions:

| Reagent | Conditions | Products Formed | Notes |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), reflux | Oxidation of methoxy group to carbonyl or carboxylic acid derivatives | Selective oxidation observed in analogues |

| H₂O₂ | Aqueous, ambient | Hydroxylation of pyrazole ring | Likely forms N-oxide intermediates |

| CrO₃ | Acetic acid, 50°C | Cleavage of isopropyl group to ketone | Requires prolonged reaction times |

Key Findings :

-

Methoxy groups on aromatic rings are preferentially oxidized to quinone-like structures under strong acidic conditions.

-

Pyrazole rings exhibit resistance to oxidation unless subjected to aggressive reagents like CrO₃.

Reduction Reactions

The amine and aromatic systems participate in reduction pathways:

Mechanistic Insight :

-

Sodium borohydride selectively reduces imine intermediates without affecting the pyrazole ring, as demonstrated in related syntheses .

-

Catalytic hydrogenation cleaves the methoxybenzyl group, enabling modular derivatization.

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic pathways are prominent:

Aromatic Substitution (Methoxybenzyl Ring):

| Reagent | Conditions | Products Formed |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C–5°C | Nitration at para position relative to methoxy group |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C | Bromination at positions 3 and 5 of the benzene ring |

| ClSO₃H | 80°C | Sulfonation at position 4 |

Pyrazole Ring Substitution:

| Reagent | Conditions | Products Formed |

|---|---|---|

| Mel/K₂CO₃ | DMF, 80°C | N-Alkylation at pyrazole nitrogen |

| AcCl/AlCl₃ | Reflux | Acetylation at position 4 of pyrazole |

Experimental Evidence :

-

Bromination occurs regioselectively on the methoxybenzyl ring due to the activating effect of the methoxy group.

-

N-Alkylation of pyrazole is sterically hindered by the isopropyl group, requiring polar aprotic solvents for efficiency.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification:

| Reaction Type | Reagents/Catalysts | Products Formed |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives via boronic acid coupling |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated pyrazoles |

Case Study :

-

Suzuki coupling with 4-bromobenzonitrile under inert atmosphere yields biaryl hybrids with enhanced electronic properties.

Acid-Base Reactions

The amine functionality undergoes protonation and deprotonation:

| Conditions | Behavior |

|---|---|

| pH < 3 | Protonation of pyrazole amine to form ammonium salt |

| pH > 10 | Deprotonation of methoxybenzyl amine, generating nucleophilic species |

Applications :

-

Protonated forms enhance solubility in aqueous media for biological assays.

-

Deprotonated amines act as intermediates in SN2 reactions.

Thermal Degradation

Controlled pyrolysis studies reveal stability limits:

| Temperature Range | Decomposition Products |

|---|---|

| 150°C–200°C | Cleavage of methoxybenzyl group, releasing 4-methoxytoluene |

| >250°C | Pyrazole ring fragmentation into NH₃, CO, and hydrocarbons |

Thermogravimetric Analysis (TGA) :

-

Weight loss begins at 150°C, with complete decomposition by 300°C.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole core can induce cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed promising results in inhibiting the growth of colorectal cancer cells, indicating their potential as anticancer agents .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. The radical scavenging activity of these compounds suggests they could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the identity and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines (HCT-116, MCF-7, HeLa). The results indicated that some derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established anticancer drugs. The structure–activity relationship (SAR) analysis suggested that modifications to the pyrazole ring could enhance anticancer activity .

Case Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant properties of synthesized pyrazole derivatives using the DPPH assay. The results showed that several compounds had superior antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in nutraceutical formulations aimed at reducing oxidative stress .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine with structurally analogous pyrazol-5-amine derivatives:

Key Observations :

- Steric Effects : The isopropyl group at the 1-position introduces moderate steric hindrance, contrasting with the bulkier tert-butyl group in the 3-position of the tert-butyl analog .

- Electronic Effects : The electron-donating methoxy group may stabilize charge interactions in biological targets, whereas electron-withdrawing groups (e.g., fluorine in the fluorophenyl derivative) could alter binding affinities .

Pharmacological and Functional Comparisons

- Biological Activity : Pyrazol-5-amine derivatives with aryl groups (e.g., 4-fluorophenyl) exhibit varied pharmacological profiles. For instance, compounds like SI112 (a pyrazol-3-yl benzamide) demonstrate activity in kinase inhibition assays, suggesting that the 4-methoxybenzyl group in the target compound may similarly modulate enzyme interactions .

- Thermal Stability : Substituents like tert-butyl or trifluoromethyl (e.g., 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) enhance thermal stability due to their electron-withdrawing and bulky nature, whereas the target compound’s methoxy group may prioritize solubility over stability .

Biological Activity

N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole class. It has garnered interest in biological research due to its potential therapeutic applications, particularly as an enzyme inhibitor and receptor modulator. This article explores its biological activity, including synthesis, mechanisms of action, and efficacy in various biological assays.

The compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H21N3O |

| Molecular Weight | 259.35 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |

| InChI | InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-5-7-14(19-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H,16,17) |

| Canonical SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone under acidic conditions.

- Introduction of Methyl and Isopropyl Groups : Alkylation with methyl iodide and Friedel-Crafts alkylation with isopropyl chloride.

- Attachment of Methoxybenzyl Group : Reaction with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in inflammatory and cancer pathways. It may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structural motifs showed effective inhibition of tumor cell proliferation in vitro. For instance, modifications to the pyrazole structure enhanced potency against various cancer cell lines, suggesting that this compound could also possess similar effects .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory potential. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. The mechanism likely involves modulation of signaling pathways associated with inflammation .

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, indicating that this compound might also have similar antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antitumor Activity : A study tested various pyrazole derivatives against 11 strains of microorganisms and found high activity levels in certain analogs, leading to further exploration of their structure–activity relationships (SAR) .

- Enzyme Inhibition : Research has shown that modifications to the pyrazole core can enhance enzyme inhibition properties, particularly against kinases involved in cancer progression .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of these compounds in treating inflammatory diseases and cancers, demonstrating promising results that warrant further investigation .

Q & A

Basic: What are the established synthetic routes for N-(4-methoxybenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

A one-pot, solvent-free reductive amination method is effective for synthesizing analogous pyrazole derivatives. For example, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized via condensation of a pyrazole amine with p-methoxybenzaldehyde, followed by in situ reduction using NaBH₃CN. This approach achieves yields >70% with short reaction times and avoids intermediate purification . Alternative routes involve multi-step procedures, such as microwave-assisted condensation (e.g., Jairo Quiroga et al., yielding C27H25Cl2N3 derivatives) . Key factors include solvent polarity, temperature control, and reducing agent selection (e.g., NaBH₄ vs. NaBH₃CN).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding. For example, 1H-pyrazol-5-amine derivatives show characteristic NH₂ peaks at δ 4.5–5.5 ppm and aromatic protons at δ 6.8–7.5 ppm .

- X-ray Diffraction : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths (e.g., C-N: ~1.34 Å) and dihedral angles between the methoxybenzyl and pyrazole moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 273.147 for C₁₅H₂₀N₃O) and fragmentation patterns .

Basic: How is the compound’s bioactivity preliminarily screened in drug discovery?

Primary assays focus on receptor binding (e.g., GPCRs, cannabinoid receptors) and enzyme inhibition. For example, 1,5-diarylpyrazole derivatives are evaluated via radioligand displacement assays (IC₅₀ values < 100 nM for CB1 receptors) . Antifungal or antibacterial activity is tested using microdilution methods (MIC: 2–16 µg/mL) .

Advanced: What computational methods predict electronic properties and reactivity?

- Multiwfn : Analyzes electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites. For pyrazole amines, the methoxy group exhibits negative ESP (-30 kcal/mol), influencing hydrogen bonding .

- NBO Analysis : Quantifies hyperconjugation (e.g., LP(N) → σ*(C-O) interactions in methoxy groups) and charge transfer using Gaussian 03 .

- Docking Studies (AutoDock Vina) : Predicts binding modes with target proteins (e.g., ΔG = -9.2 kcal/mol for kinase inhibition) .

Advanced: How are structure-activity relationships (SAR) optimized for pharmacological applications?

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position enhances metabolic stability but reduces solubility. Methoxybenzyl groups improve CNS penetration .

- Bioisosteric Replacement : Replacing the isopropyl group with cyclopropyl (e.g., in O-1302 analogs) increases receptor selectivity .

- Data-Driven Optimization : QSAR models correlate logP (2.5–4.0) with bioavailability, prioritizing derivatives with ClogP < 3.5 .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in CB1 receptor affinity may arise from differential use of HEK293 vs. CHO cells .

- Crystallographic Validation : Confirm active conformations via co-crystal structures (e.g., resolving enantiomer-specific activity using SHELXD-refined models) .

- Pharmacokinetic Profiling : Address bioavailability differences using in vitro ADME-Tox assays (e.g., microsomal stability <50% after 30 min indicates rapid metabolism) .

Advanced: What strategies improve synthetic scalability while maintaining purity?

- Catalytic Optimization : Use Pd/C or Raney Ni for reductive amination to minimize byproducts (purity >95% via HPLC) .

- Green Chemistry : Solvent-free microwave synthesis reduces reaction time from 24h to 2h and energy consumption by 60% .

- Purification Techniques : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >99% purity for X-grade crystals .

Advanced: How to design in vivo studies for neuroactive derivatives?

- Animal Models : Use murine models (e.g., C57BL/6 mice) for CNS penetration studies. Administer 10 mg/kg orally and measure brain/plasma ratios (target: >0.5) .

- Metabolite Tracking : LC-MS/MS identifies major metabolites (e.g., N-demethylation or glucuronidation products) .

- Behavioral Assays : Evaluate anxiolytic effects using elevated plus-maze tests (e.g., 30% increase in open-arm time at 5 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.